Cas no 913835-91-3 (4-Boronothiophene-2-carboxylic acid)
4-Boronothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Boronothiophene-2-carboxylic acid
- 2-Carboxythiophene-4-boronic acid
- 2-Thiophenecarboxylicacid, 4-borono-
- 913835-91-3
- CS-0168705
- DTXSID80657172
- AKOS006343030
- FT-0660537
- MFCD08689521
- 5-Carboxythiophene-3-boronic acid
- SCHEMBL560732
- 4-(dihydroxyboranyl)thiophene-2-carboxylic acid
- A843841
- 2-Thiophenecarboxylicacid,4-borono-
- 4-(dihydroxyboryl)-2-thiophene carboxylic acid
- LISDLMYCEQUKLA-UHFFFAOYSA-N
- 2-CARBOXYTHIOPHENE-4-BORONICACID
- H11797
- PS-13015
- SY353555
- 2-CARBOXYTHIOPHENE-4-BORONIC ACID 98
-
- MDL: MFCD08689521
- Inchi: 1S/C5H5BO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H,7,8)
- InChI Key: LISDLMYCEQUKLA-UHFFFAOYSA-N
- SMILES: S1C=C(B(O)O)C=C1C(=O)O
Computed Properties
- Exact Mass: 172.00000
- Monoisotopic Mass: 172
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.6±0.1 g/cm3
- Melting Point: 170-172
- Boiling Point: 467.6±55.0 °C at 760 mmHg
- Flash Point: 236.6±31.5 °C
- Refractive Index: 1.615
- PSA: 106.00000
- LogP: -0.87390
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
4-Boronothiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Boronothiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Boronothiophene-2-carboxylic acid Pricemore >>
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4-Boronothiophene-2-carboxylic acid Suppliers
4-Boronothiophene-2-carboxylic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-Boronothiophene-2-carboxylic acid
Introduction to 4-Boronothiophene-2-carboxylic acid (CAS No. 913835-91-3)
4-Boronothiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 913835-91-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the thiophene derivatives family, which is well-known for its broad applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The presence of both a boronic acid moiety and a carboxylic acid group makes it a versatile intermediate for various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed processes.
The structural features of 4-Boronothiophene-2-carboxylic acid contribute to its unique reactivity and make it a valuable building block in the synthesis of more complex molecules. The boronic acid functional group, located at the 4-position of the thiophene ring, facilitates boronate ester formation, which is crucial for further functionalization. Meanwhile, the carboxylic acid at the 2-position provides opportunities for esterification, amidation, or other carboxylate-based modifications. These properties have positioned this compound as a key reagent in the development of novel therapeutic agents and functional materials.
In recent years, 4-Boronothiophene-2-carboxylic acid has been extensively studied for its potential applications in drug discovery. Thiophene derivatives are known for their biological activity, with many exhibiting antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a boronic acid group enhances the compound's compatibility with modern synthetic methodologies, enabling efficient construction of heterocyclic frameworks that are prevalent in bioactive molecules. For instance, researchers have leveraged this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.
One notable area of research involving 4-Boronothiophene-2-carboxylic acid is its role in the synthesis of targeted therapies. The ability to introduce diverse substituents at both the boronic acid and carboxylic acid positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This flexibility has been exploited in the creation of small-molecule probes that can interact with biological targets with high specificity. Furthermore, advances in computational chemistry have enabled virtual screening of derivatives derived from 4-Boronothiophene-2-carboxylic acid, accelerating the discovery process by predicting binding affinities and metabolic stability.
The material science applications of 4-Boronothiophene-2-carboxylic acid are equally compelling. Boron-containing heterocycles are increasingly being explored for their electronic properties, making them suitable candidates for organic semiconductors and optoelectronic devices. The thiophene ring itself is a well-established component in conductive polymers and organic light-emitting diodes (OLEDs), while the boronic acid functionality can be used to modulate charge transport properties. Recent studies have demonstrated that incorporating derivatives of 4-Boronothiophene-2-carboxylic acid into polymer matrices can enhance device performance by improving charge injection and extraction efficiency.
From a synthetic chemistry perspective, 4-Boronothiophene-2-carboxylic acid serves as an excellent precursor for constructing more complex molecular architectures. The boronic acid group participates in cross-coupling reactions with aryl halides or alkynes under palladium catalysis, allowing for the rapid assembly of polycyclic systems. This capability is particularly valuable in medicinal chemistry pipelines where rapid diversification of molecular structures is essential for hit identification and optimization. Additionally, the carboxylic acid moiety can be further functionalized via traditional organic transformations, such as esterification or amidation, broadening its utility in synthetic applications.
The industrial relevance of 4-Boronothiophene-2-carboxylic acid is underscored by its growing demand in both academic research laboratories and pharmaceutical companies. Its role as a key intermediate has led to the development of scalable synthetic routes that ensure high purity and yield. As interest in thiophene-based compounds continues to grow due to their demonstrated biological activity and material science potential, 4-Boronothiophene-2-carboxylic acid is expected to remain a cornerstone molecule in these fields.
In conclusion,4-Boronothiophene-2-carboxylic acid (CAS No. 913835-91-3) represents a fascinating compound with multifaceted applications across medicinal chemistry and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable for drug discovery efforts aimed at developing novel therapeutics. Simultaneously, its potential in advanced materials underscores its importance beyond traditional pharmaceutical applications. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping future advancements.
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